1-(2-Aminoethyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEKNWQXFVOUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179653 |

Source

|

| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24935-08-8 |

Source

|

| Record name | 1-(2-Aminoethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24935-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-2-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LR8N9FTE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Aminoethyl)pyrrolidin-2-one chemical properties

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one: Chemical Properties, Synthesis, and Applications

Introduction

This compound, a bifunctional organic molecule, is a significant compound in the landscape of chemical synthesis and drug discovery. Structurally, it integrates a five-membered lactam (a cyclic amide) known as the pyrrolidinone ring with a flexible ethylamine side chain. This unique combination of a nucleophilic primary amine and a stable amide moiety makes it a versatile building block, or scaffold, for the construction of more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry, where the pyrrolidinone core is a well-established pharmacophore found in a range of biologically active agents, including those targeting the central nervous system.[1]

This technical guide provides a comprehensive exploration of the chemical and physical properties of this compound, its synthesis, analytical characterization, reactivity, and applications. The content is tailored for researchers, chemists, and drug development professionals, offering not just data but also insights into the practical application and handling of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

The identity and properties of this compound are defined by its molecular structure, which dictates its reactivity, solubility, and potential biological interactions.

Chemical Structure and Identifiers

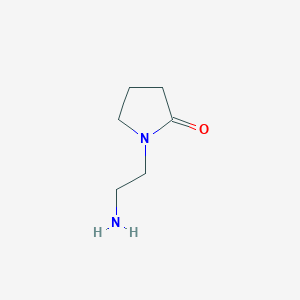

The molecule consists of a pyrrolidin-2-one ring where the nitrogen atom is substituted with a 2-aminoethyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below. This data is essential for planning reactions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 24935-08-8 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Boiling Point | 125-130 °C @ 0.5 Torr | [3] |

| InChIKey | HHEKNWQXFVOUNJ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CC(=O)N(C1)CCN | [3] |

| XLogP3-AA (Predicted) | -1.1 | [2] |

Synthesis and Manufacturing

While numerous patents describe the synthesis of related pyrrolidine structures, a common and logical laboratory-scale synthesis for this compound involves the nucleophilic substitution of a suitable precursor by ethylenediamine, or the reaction of gamma-butyrolactone with ethylenediamine. The latter provides an efficient route from readily available starting materials.

Synthetic Workflow: From Gamma-Butyrolactone

This pathway involves the aminolysis of gamma-butyrolactone with an excess of ethylenediamine. The excess amine serves both as the reactant and as a solvent, driving the reaction towards the desired product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis from Gamma-Butyrolactone

Causality: The protocol is designed to favor the formation of the desired N-substituted pyrrolidinone. Using a large excess of ethylenediamine minimizes the formation of bis-acylated byproducts. The final vacuum distillation is critical for separating the higher-boiling product from the excess, lower-boiling ethylenediamine and any water formed during the reaction.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The setup should be placed in a heating mantle.

-

Charging Reagents: To the flask, add gamma-butyrolactone (1.0 equivalent). Cautiously add ethylenediamine (5-10 equivalents) to the flask. The large excess is crucial.

-

Reaction: Heat the mixture to reflux (the boiling point of ethylenediamine is ~117 °C) and maintain reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Assemble a vacuum distillation apparatus. First, distill off the excess ethylenediamine under reduced pressure. Following the removal of the excess amine, increase the vacuum and heat to distill the product, this compound.[3]

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and GC-MS to ensure the absence of starting materials and byproducts. The boiling point observed during distillation should align with the literature value.[3]

Analytical Characterization

Unambiguous structural confirmation is paramount in research and development. Spectroscopic methods provide a detailed fingerprint of the molecule.

Spectroscopic Analysis

While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectroscopic signatures can be predicted based on its functional groups. The following protocol outlines a standard procedure for acquiring this data.

| Technique | Expected Signature |

| ¹H NMR | Signals for pyrrolidinone ring protons (CH₂), ethyl chain protons (CH₂-N and CH₂-NH₂), and a broad singlet for the primary amine protons (NH₂). |

| ¹³C NMR | A signal for the carbonyl carbon (~175 ppm), and distinct signals for the four methylene carbons in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine, ~3300-3400 cm⁻¹), C=O stretching (lactam, ~1680 cm⁻¹), and N-H bending (~1600 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to its molecular weight (128.17 g/mol ). |

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if using a non-deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width from approximately -2 to 12 ppm.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Spectral Width: Set a spectral width from 0 to 200 ppm.

-

Number of Scans: Acquire 1024 to 4096 scans due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0 ppm.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two distinct functional groups. Understanding these reactive sites is key to its application as a synthetic intermediate.

Caption: Key reactive sites of this compound.

-

Primary Amine: The terminal amino group is the primary center of reactivity. It is basic and highly nucleophilic, readily participating in reactions such as:

-

Salt Formation: Reacts with acids to form ammonium salts, such as the monohydrochloride salt.[4] This is often done to improve the compound's stability and handling characteristics.

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation: Can be alkylated by electrophiles like alkyl halides.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).

-

-

Lactam Moiety: The cyclic amide (lactam) is significantly less reactive than the primary amine. The amide bond is stable under most conditions but can be hydrolyzed to the corresponding amino acid (4-(2-aminoethylamino)butanoic acid) under forcing acidic or basic conditions with prolonged heating.

Applications in Research and Drug Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key entry point for introducing this motif.

-

Synthetic Intermediate: Its primary application is as a versatile building block in organic synthesis.[5][6] The primary amine provides a convenient handle for attaching the pyrrolidinone core to other molecules.

-

Medicinal Chemistry: The pyrrolidine-2,5-dione scaffold (a close relative) is known for its utility in developing anticonvulsant agents.[1] Similarly, the pyrrolidin-2-one structure is explored for various central nervous system (CNS) applications. Derivatives of this compound can be synthesized and screened for a wide range of biological activities.

-

Ligand in Coordination Chemistry: The presence of two nitrogen atoms allows the molecule to act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can be investigated for catalytic activity or as novel materials.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

| Source: PubChem CID 90660[2][7] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-(2-Aminoethyl)-2-pyrrolidinone. CAS, a division of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Aminoethyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Serrano, A. R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). KR101325589B1 - Process for the preparation of 1-alkyl-2-(2-aminoethyl)pyrrolidines.

-

Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. Retrieved January 9, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | C6H13ClN2O | CID 3022039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one (CAS No. 24935-08-8) is a heterocyclic organic compound featuring a pyrrolidinone core N-substituted with an aminoethyl group. The pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of pharmaceuticals, including the well-known nootropic agent piracetam.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to offer insights into its properties, potential synthesis, and prospective applications for research and drug development professionals. Due to the limited volume of dedicated research on this specific molecule, this document bridges information gaps by referencing general, authoritative methodologies and the known bioactivities of structurally related compounds.

Introduction and Molecular Overview

This compound is a bifunctional molecule incorporating a five-membered lactam (a cyclic amide) and a primary amine. This unique combination of functional groups suggests its potential utility as a versatile chemical building block or a pharmacologically active agent in its own right. The pyrrolidinone ring is a key structural feature in many biologically active compounds, known to exhibit antimicrobial, anticancer, and anticonvulsant properties.[1] The terminal primary amine on the ethyl side chain offers a reactive site for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 24935-08-8 | [][3][4][5] |

| Molecular Formula | C₆H₁₂N₂O | [3][5][6][7] |

| Molecular Weight | 128.17 g/mol | [3][4][5][7] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-(2-Aminoethyl)-2-pyrrolidone, [2-(2-Oxopyrrolidin-1-yl)ethyl]amine | [5][6] |

| Boiling Point | 125-130 °C at 0.5 Torr | [5] |

| InChIKey | HHEKNWQXFVOUNJ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1CC(=O)N(C1)CCN | [3][5] |

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, its structure lends itself to established methods for the N-alkylation of lactams. A plausible and robust approach involves the base-mediated alkylation of 2-pyrrolidinone.

Proposed Synthetic Workflow

The selection of a synthetic strategy for N-substituted 2-pyrrolidinones depends on factors such as the desired scale, available reagents, and the nature of the substituent.[1] For the title compound, a direct N-alkylation is the most logical approach.

Caption: Decision workflow for a proposed synthesis of this compound.

Experimental Protocol: Base-Mediated N-Alkylation (Hypothetical)

This protocol is a generalized procedure based on standard methods for N-alkylation of 2-pyrrolidinone derivatives and should be optimized for specific laboratory conditions.[1] A protected form of the amine, such as N-(2-bromoethyl)phthalimide, is recommended to prevent side reactions.

-

Reaction Setup : Dissolve 2-pyrrolidinone (1.0 equiv.) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. The formation of hydrogen gas will be observed.

-

Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of pyrrolidinone.[1]

-

Alkylation : Add a solution of N-(2-bromoethyl)phthalimide (1.1 equiv.) in DMF dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Deprotection (Hydrazinolysis) : After completion, cool the mixture and add hydrazine hydrate (2.0 equiv.). Heat the mixture to reflux to cleave the phthalimide protecting group.

-

Work-up : Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and then with a brine solution.[1]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Analytical Characterization

Structural confirmation of the synthesized product is critical. A combination of spectroscopic methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful N-alkylation.

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the lactam carbonyl (C=O) group and the primary amine (N-H) stretches.

Potential Applications in Research and Drug Development

While direct research on this compound is limited, its structural components suggest several promising avenues for investigation, particularly in medicinal chemistry and materials science.

Scaffold for Neurological Drug Candidates

The pyrrolidinone core is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[1] Derivatives of this compound could be synthesized to explore potential activities as:

-

Nootropic Agents : Modulating cognitive function, similar to piracetam.

-

Anticonvulsants : The pyrrolidinone structure is found in anticonvulsant drugs like levetiracetam.[1]

The primary amine serves as a handle for introducing diverse functionalities to modulate properties like receptor binding, solubility, and bioavailability.

Caption: Hypothetical signaling pathway for a CNS agent derived from the title compound.

Intermediate in Chemical Synthesis

The bifunctional nature of this compound makes it a useful intermediate for creating more complex molecules. It can be used in:

-

Multi-component Reactions : Such as the Ugi reaction, to rapidly generate libraries of diverse compounds for screening.[8]

-

Coordination Chemistry : The aminoethyl group can act as a ligand to form stable complexes with metal ions, with potential applications in catalysis or the development of novel materials. A related compound, 1-(2-Aminoethyl)pyrrolidine, has been used to prepare coordination polymers of nickel(II).[9][10]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive toxicology profile is not publicly available, data for structurally related compounds and general chemical safety principles should be followed.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a chemical entity with significant, albeit largely unexplored, potential. Its value lies in the fusion of the pharmacologically relevant pyrrolidinone core with a synthetically versatile aminoethyl side chain. While direct experimental data on its biological activity is scarce, the established importance of its structural motifs provides a strong rationale for its inclusion in discovery programs. Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic evaluation of its pharmacological properties and its utility as a scaffold for novel therapeutics, particularly in the realm of neuroscience.

References

- Title: Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives Source: Benchchem URL

- Title: Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction Source: ACS Combinatorial Science - ACS Publications URL

- Title: CAS 24935-08-8 1-(2-amino-ethyl)

- Title: 1-(2-Aminoethyl)

- Title: 1-(2-Aminoethyl)

- Title: 24935-08-8| Chemical Name : 1-(2-Aminoethyl)

- Title: 1-(2-Aminoethyl)

- Title: 1-(2-Aminoethyl)

- Title: 1-(2-Aminoethyl)

- Title: 1-(2-Amino-ethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-(2-Aminoethyl) Pyrrolidine, C6H14N2, 7154-73-6, 1-Pyrrolidineethanamine; Pyrrolidinoethylamine [mallakchemicals.com]

- 10. 1-(2-氨乙基)吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one: A Versatile Intermediate in Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)pyrrolidin-2-one (CAS No. 24935-08-8), a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's fundamental chemical and physical properties, provides a validated synthesis protocol, outlines methods for its analytical characterization, discusses its application as a strategic building block, and summarizes critical safety information. By grounding technical data with practical insights, this guide serves as an essential resource for scientists utilizing this versatile intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics.

Chemical Identity and Properties

This compound is a unique molecule that incorporates both a lactam (a cyclic amide) and a primary amine. This dual functionality makes it a valuable synthon, allowing for sequential or orthogonal chemical modifications. Its identity is defined by the molecular formula C6H12N2O and a precise molecular weight of 128.17 g/mol [1][2][3][].

The structure consists of a five-membered pyrrolidinone ring N-substituted with an ethylamine chain. This arrangement provides a combination of a polar, hydrolytically stable lactam and a nucleophilic primary amine, enabling a wide range of chemical transformations.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 24935-08-8 | [1][2] |

| Molecular Formula | C6H12N2O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Synonyms | N-(2-Aminoethyl)-2-pyrrolidone, [2-(2-Oxopyrrolidin-1-yl)ethyl]amine | [1][2][3] |

| Boiling Point | 125-130 °C at 0.5 Torr | [1] |

| Appearance | White solid (as reported in synthesis) | [5] |

Synthesis and Manufacturing

The most direct and commonly cited method for the preparation of this compound is the nucleophilic ring-opening of γ-butyrolactone (GBL) by ethylenediamine, followed by intramolecular cyclization and dehydration. This reaction, a form of lactamization, leverages the differential reactivity of the two amine groups in ethylenediamine.

Causality of the Synthetic Route

The choice of γ-butyrolactone as a starting material is strategic due to its commercial availability and inherent reactivity as an electrophile. Ethylenediamine serves as a dinucleophile. The initial reaction involves the nucleophilic attack of one of the primary amines of ethylenediamine on the carbonyl carbon of GBL, leading to the opening of the lactone ring to form a hydroxy amide intermediate. Subsequent heating promotes an intramolecular condensation between the newly formed secondary amide and the terminal hydroxyl group, eliminating a molecule of water to form the stable five-membered pyrrolidinone ring. The high temperatures (200-300°C) are necessary to drive the dehydration and cyclization to completion.

Experimental Protocol: Lactamization of γ-Butyrolactone

The following protocol is based on established literature procedures for the synthesis of N-substituted pyrrolidin-2-ones from GBL and primary amines[5].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 mol equivalent) and ethylenediamine (1.1 mol equivalent). Note: A slight excess of the amine is used to ensure complete consumption of the lactone.

-

Heating: Heat the reaction mixture under reflux. The temperature required for this transformation is typically high, in the range of 200-300°C, to facilitate the dehydration and cyclization steps.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is allowed to cool. The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding this compound as a white solid with a reported yield of 63%[5].

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for use in drug development. While peer-reviewed, publicly accessible spectral data for this compound (CAS 24935-08-8) is notably scarce, this section outlines the expected results from standard analytical techniques, providing a self-validating system for researchers who synthesize or procure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the ethylamine side chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in their unique chemical environments, most notably the characteristic downfield signal for the carbonyl carbon of the lactam.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are theoretical predictions based on the compound's structure. Actual experimental values may vary depending on solvent and other conditions.)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyrrolidinone CH₂ | ~2.0-2.2 | Multiplet | CH₂ -CH₂-C=O |

| Pyrrolidinone CH₂ | ~2.3-2.5 | Triplet | CH₂ -C=O |

| Pyrrolidinone CH₂ | ~3.2-3.4 | Triplet | N-CH₂ -CH₂ |

| Ethyl Chain CH₂ | ~2.7-2.9 | Triplet | N-CH₂-CH₂ -NH₂ |

| Ethyl Chain CH₂ | ~3.3-3.5 | Triplet | C=O-N-CH₂ |

| Amine NH₂ | ~1.5-3.0 | Broad Singlet | NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl C=O | ~175-178 | C =O |

| Pyrrolidinone CH₂ | ~30-32 | N-CH₂-C H₂ |

| Pyrrolidinone CH₂ | ~17-19 | C H₂-CH₂-C=O |

| Pyrrolidinone CH₂ | ~48-50 | N-C H₂-CH₂ |

| Ethyl Chain CH₂ | ~41-43 | N-C H₂-CH₂-NH₂ |

| Ethyl Chain CH₂ | ~40-42 | N-CH₂-C H₂-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information from fragmentation patterns. For this compound, the expected molecular ion peak [M]+• would be observed at an m/z corresponding to its molecular weight, 128.17. A high-resolution mass spectrum should confirm the elemental composition of C6H12N2O. A plausible fragmentation pattern would involve the cleavage of the ethyl side chain, leading to a prominent fragment corresponding to the pyrrolidinone ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ , characteristic of a five-membered lactam carbonyl.

-

N-H Stretch: One or two medium-intensity bands are expected in the region of 3300-3400 cm⁻¹ , corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹ .

-

C-H Stretch: Absorption bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹ .

Analytical Workflow Diagram

Caption: Workflow for the analytical validation of the compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The pyrrolidine-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.

Precursor for Anticonvulsant Agents

A significant application of this molecule is in the synthesis of novel anticonvulsant agents. Research has shown that this compound can be used as a key intermediate to create 1,3-disubstituted pyrrolidine-2,5-diones. These resulting compounds have demonstrated a broad spectrum of anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. This makes the parent compound a valuable starting point for developing new therapies for epilepsy and other neurological disorders.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate that the compound poses several hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source: PubChem CID 90660[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate defined by its molecular formula C6H12N2O and molecular weight of 128.17 g/mol . Its synthesis is readily achievable through the lactamization of γ-butyrolactone. The dual functionality of its lactam and primary amine groups makes it a highly versatile building block for constructing more complex molecules, most notably demonstrated by its use in the synthesis of potential anticonvulsant agents. Adherence to established analytical characterization methods and safety protocols is essential for its effective and safe use in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable compound into their synthetic programs.

References

-

CAS Common Chemistry. (n.d.). 1-(2-Aminoethyl)-2-pyrrolidinone. CAS, a division of the American Chemical Society. Retrieved November 4, 2025, from [Link]

-

LookChem. (n.d.). This compound. Retrieved November 4, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90660, this compound. PubChem. Retrieved November 4, 2025, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved November 4, 2025, from [Link]

-

Rybka, S., Obniska, J., Rapacz, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one: A Versatile Intermediate in Chemical and Pharmaceutical Sciences

IUPAC Name: 1-(2-Aminoethyl)pyrrolidin-2-one

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in synthetic chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, potential therapeutic applications, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(2-Aminoethyl)-2-pyrrolidone, is a bifunctional organic molecule featuring a five-membered lactam (a cyclic amide) and a primary amine. This unique combination of functional groups imparts it with versatile reactivity, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 24935-08-8 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| InChI | InChI=1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 | [1] |

| InChIKey | HHEKNWQXFVOUNJ-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(=O)N(C1)CCN | [1] |

Synthesis and Manufacturing

The primary and most industrially viable route for the synthesis of N-substituted pyrrolidin-2-ones is the reaction between γ-butyrolactone (GBL) and a primary amine.[2] This process, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to ring-opening and subsequent intramolecular cyclization to form the stable five-membered lactam ring.

Synthesis from γ-Butyrolactone and Ethylenediamine

The synthesis of this compound is achieved through the reaction of γ-butyrolactone with ethylenediamine. The reaction proceeds under elevated temperature and pressure, leading to the formation of the desired product.

Caption: Synthesis of this compound from GBL.

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale protocol for the synthesis of this compound. Safety Note: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves high temperatures and pressures.

Materials:

-

γ-Butyrolactone (GBL)

-

Ethylenediamine

-

High-pressure laboratory autoclave with stirring mechanism

-

Distillation apparatus

Procedure:

-

Charge the autoclave with γ-butyrolactone and a molar excess of ethylenediamine. The excess amine helps to drive the reaction to completion.

-

Seal the autoclave and begin stirring. Heat the mixture to a temperature in the range of 250-290°C.[2]

-

The pressure inside the autoclave will increase as the reaction proceeds. Monitor the pressure to ensure it remains within the safe operating limits of the equipment (typically 8.0 to 16.0 MPa).[2]

-

Maintain these conditions for a sufficient reaction time (typically several hours) to ensure complete conversion.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.

Chemical Reactivity and Applications in Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation, while the lactam ring can be involved in reductions or ring-opening reactions under specific conditions.

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The pyrrolidine-2-one moiety is a common structural feature in a wide range of biologically active compounds, including those with anticonvulsant, anti-inflammatory, and antiarrhythmic properties.[3][4][5]

Sources

- 1. This compound | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of new N-aminoalkyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one from Gamma-Butyrolactone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-aminoethyl)pyrrolidin-2-one, a valuable bifunctional molecule, from the readily available starting materials gamma-butyrolactone (GBL) and ethylenediamine. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses strategies for process optimization and purification. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a practical and in-depth understanding of this transformation.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a lactam moiety, which is a common feature in many biologically active compounds, and a primary amino group that serves as a versatile handle for further chemical modifications. This unique combination makes it a valuable building block for the synthesis of novel pharmaceutical agents, polymers, and ligands for coordination chemistry.

The synthesis from gamma-butyrolactone (GBL) and ethylenediamine represents an atom-economical and straightforward approach. GBL is an industrially available solvent and chemical intermediate, while ethylenediamine is a common bulk chemical.[1] The core transformation relies on the aminolysis of the lactone ring by the diamine, a robust and generally high-yielding reaction.

The primary challenge in this synthesis lies in achieving selective mono-acylation of ethylenediamine. Due to the presence of two nucleophilic amino groups in ethylenediamine, the reaction can potentially lead to the formation of a di-acylated byproduct. This guide will address this challenge through a carefully designed experimental protocol.

Reaction Mechanism: The Aminolysis of a Lactone

The synthesis of this compound from gamma-butyrolactone and ethylenediamine proceeds via a nucleophilic acyl substitution reaction, specifically, the aminolysis of a cyclic ester (lactone).[2]

The reaction can be conceptualized in two key steps:

-

Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of one of the primary amino groups of ethylenediamine on the electrophilic carbonyl carbon of gamma-butyrolactone. This forms a tetrahedral intermediate. The unstable intermediate then collapses, leading to the cleavage of the ester bond and the opening of the lactone ring to form an amide and a terminal hydroxyl group.

-

Intramolecular Cyclization (Lactamization): While the initial product is a hydroxyamide, the pyrrolidinone ring is already present in the starting lactone. The reaction essentially substitutes the endocyclic oxygen with the nitrogen of the amine.

Caption: Overall reaction pathway for the aminolysis of GBL.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Recommendation |

| Gamma-Butyrolactone (GBL) | ≥99% | Sigma-Aldrich, Alfa Aesar |

| Ethylenediamine | ≥99% | Sigma-Aldrich, Fluka |

| Round-bottom flask | 500 mL, three-neck | Standard laboratory supplier |

| Reflux condenser | Standard laboratory supplier | |

| Dropping funnel | 100 mL | Standard laboratory supplier |

| Magnetic stirrer with heating mantle | Standard laboratory supplier | |

| Thermometer | -10 to 200 °C | Standard laboratory supplier |

| Vacuum distillation apparatus | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier |

Safety Precautions

-

Gamma-Butyrolactone (GBL): GBL is harmful if swallowed and can cause serious eye irritation.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethylenediamine: Ethylenediamine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care in a fume hood, using appropriate PPE.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale, with a focus on maximizing the yield of the mono-acylated product.

Reaction Setup

Caption: Diagram of the experimental setup for the synthesis.

-

Charge the Reactor: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 180.3 g (3.0 mol) of ethylenediamine.

-

Causality: A large excess of ethylenediamine is used to statistically favor the mono-acylation of the diamine and minimize the formation of the di-acylated byproduct.

-

-

Initiate Stirring and Heating: Begin stirring the ethylenediamine and heat the flask to 80 °C using a heating mantle.

-

Addition of Gamma-Butyrolactone: Once the temperature has stabilized, add 86.1 g (1.0 mol) of gamma-butyrolactone dropwise from the dropping funnel over a period of 1-2 hours.

-

Causality: The slow, dropwise addition helps to control the exothermic nature of the reaction and maintain a high localized concentration of ethylenediamine relative to GBL, further promoting mono-substitution.

-

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

Work-up and Purification

-

Removal of Excess Ethylenediamine: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethylenediamine can be removed by vacuum distillation.

-

Self-Validation: The boiling point of ethylenediamine is approximately 117 °C at atmospheric pressure, which is significantly lower than the expected boiling point of the product. A clear separation should be achievable.

-

-

Purification of the Product: The crude product remaining in the distillation flask can be purified by fractional vacuum distillation.

-

Boiling Point: this compound has a reported boiling point of 66-70 °C at 23 mmHg.

-

Self-Validation: Collect the fraction boiling at the expected temperature and pressure. The purity of the collected fractions should be assessed by GC-MS or NMR spectroscopy.

-

Process Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. |

| Loss of product during work-up. | Ensure the vacuum distillation setup is efficient. Be careful not to distill the product along with the excess ethylenediamine. | |

| High Di-acylation | Insufficient excess of ethylenediamine. | Increase the molar ratio of ethylenediamine to GBL. Ensure slow, controlled addition of GBL. |

| High reaction temperature. | While heat is necessary, excessively high temperatures might favor di-acylation. Experiment with slightly lower temperatures (e.g., 90-100 °C) for a longer duration. | |

| Product Contamination | Inefficient purification. | Use a more efficient distillation column for the final purification. If distillation is insufficient, consider flash column chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent tailing of the basic product. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight is 128.17 g/mol .[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amide C=O stretch, N-H stretch).

Conclusion

The synthesis of this compound from gamma-butyrolactone and ethylenediamine is a robust and scalable process. By carefully controlling the stoichiometry and reaction conditions, the selective mono-acylation of the diamine can be achieved in good yield. The purification by vacuum distillation is an effective method for obtaining the product in high purity. This technical guide provides a solid foundation for researchers and scientists to successfully perform this synthesis and utilize the product in their respective fields of research and development.

References

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (2023, November 29). γ-Butyrolactone. Retrieved January 9, 2026, from [Link]

- Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192. DOI: 10.1055/s-2007-1000882

-

Safrole. (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts. Retrieved January 9, 2026, from [Link]

Sources

The Pyrrolidinone Nucleus in CNS Modulation: A Technical Guide to Mechanisms of Action

This guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrrolidinone derivatives within the central nervous system (CNS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level overview to dissect the molecular interactions, signaling pathways, and experimental methodologies that define this diverse class of neuroactive compounds. We will delve into the nuanced actions of prominent subclasses, including the anticonvulsant levetiracetam and the cognitive-enhancing racetams, to provide a comprehensive understanding of their therapeutic potential and the scientific principles that underpin it.

Introduction: The Versatile Pyrrolidinone Scaffold

The pyrrolidinone chemical family, characterized by a 2-oxopyrrolidine core, has been a subject of extensive research for over three decades.[1][2] This versatile scaffold has given rise to a range of compounds with significant psychotropic effects, from the nootropic properties of piracetam, the first of its class, to the neuroprotective and antiepileptic applications of newer derivatives.[1][2][3] What makes this class particularly compelling is the diversity of its mechanisms of action; different substitutions on the pyrrolidinone ring lead to distinct pharmacological profiles, highlighting the tuneability of this chemical structure for targeting various CNS pathologies.[1][2] This guide will elucidate these diverse mechanisms, providing a granular view of how these molecules interact with the intricate machinery of the brain.

The Anticonvulsant Pathway: Levetiracetam and SV2A

Levetiracetam stands out among antiepileptic drugs (AEDs) due to its novel mechanism of action, which is primarily mediated through its interaction with the synaptic vesicle protein 2A (SV2A).[4][5][6] This interaction is highly specific, with levetiracetam not binding to the SV2B and SV2C isoforms.[4][6][7]

Molecular Target: Synaptic Vesicle Protein 2A (SV2A)

SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is crucial for the regulation of neurotransmitter release.[8] The binding of levetiracetam to SV2A is thought to modulate the function of these vesicles, thereby stabilizing synaptic transmission and reducing the abnormal neuronal firing that leads to seizures.[4][5][6] The precise downstream effects of this binding are still under investigation, but it is hypothesized to influence vesicle priming and the size of the readily releasable pool of neurotransmitters.[5]

Quantitative Analysis of SV2A Binding

The affinity of levetiracetam and its analogues for SV2A has been quantified through radioligand binding assays. These studies have been instrumental in establishing the structure-activity relationship for this class of compounds.

| Compound | Binding Affinity (Ki) for human SV2A | Species/System |

| Levetiracetam | ~600 nM | Human SV2A |

| Brivaracetam | ~30 nM | Human SV2A |

Data sourced from Benchchem, which references foundational studies in the field.[8]

Brivaracetam, an analogue of levetiracetam, exhibits a 15-30 times higher binding affinity for SV2A, which is believed to contribute to its higher potency in preclinical epilepsy models.[8]

Signaling Pathway Diagram: Levetiracetam's Modulation of Neurotransmitter Release

Caption: Levetiracetam binds to SV2A on synaptic vesicles, modulating their function and regulating neurotransmitter release.

Experimental Protocol: Radioligand Competition Binding Assay for SV2A

This protocol is used to determine the binding affinity (Ki) of unlabeled drugs like levetiracetam by measuring their ability to displace a radiolabeled ligand from SV2A.

1. Preparation of Brain Homogenates:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction containing SV2A.[8]

2. Incubation:

-

Incubate the membrane preparation with a constant concentration of a radiolabeled SV2A ligand (e.g., [³H]ucb 30889) and varying concentrations of the unlabeled competitor drug (levetiracetam or its analogues).[4][6]

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

4. Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

5. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The Nootropic Pathway: Racetams and AMPA Receptor Modulation

Many racetam nootropics, such as aniracetam, are classified as ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[9][10] These compounds enhance glutamatergic neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.[10][11]

Molecular Target: AMPA Receptor

Ampakines bind to an allosteric site on the AMPA receptor, which is a tetrameric ion channel.[12][13] This binding stabilizes the glutamate-bound, open state of the receptor, allowing for increased ion flux into the cell and offsetting desensitization.[9] The binding site for some ampakines, like aniracetam, is located within the dimer interface of the ligand-binding domain, adjacent to the "hinge" that controls the opening and closing of the receptor channel.[12]

High-Impact vs. Low-Impact Ampakines

Ampakines can be broadly categorized into "high-impact" and "low-impact" types based on their effects on receptor kinetics.[9][11]

-

High-impact ampakines: Significantly slow the deactivation and desensitization of the AMPA receptor, leading to a prolonged excitatory postsynaptic current (EPSC).[10]

-

Low-impact ampakines: Have a more modest effect on receptor desensitization and are thought to primarily accelerate channel opening.[9]

Signaling Pathway Diagram: Ampakine Modulation of AMPA Receptors

Caption: Ampakines positively modulate AMPA receptors by binding to an allosteric site, enhancing the effects of glutamate.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Study AMPA Receptor Modulation

This technique allows for the direct measurement of ion currents through AMPA receptors in response to glutamate and the modulatory effects of ampakines.[3][14][15][16]

1. Cell Preparation:

-

Prepare acute brain slices or cultured neurons expressing AMPA receptors.

2. Recording Setup:

-

Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting currents.[14][16]

3. Application of Compounds:

-

Perfuse the cells with an external solution containing glutamate to evoke AMPA receptor-mediated currents.

-

Co-apply the ampakine of interest with glutamate to observe its modulatory effects on the current amplitude, deactivation, and desensitization kinetics.[12]

4. Data Acquisition and Analysis:

-

Record the ionic currents using a patch-clamp amplifier and digitizer.

-

Analyze the current traces to quantify the potentiation of the peak current, the slowing of the decay kinetics (deactivation), and the reduction in current fade during prolonged agonist application (desensitization).

The Multifaceted Mechanism of Nefiracetam

Nefiracetam exhibits a more complex pharmacological profile compared to other racetams, with actions on multiple neurotransmitter systems and ion channels.[17]

Modulation of Calcium Channels

Nefiracetam has been shown to enhance the activity of L- and N-type voltage-gated calcium channels in neurons.[18][19][20] This effect is mediated by G-proteins and cyclic AMP-dependent pathways.[18][19][21] The enhancement of calcium influx can lead to increased neurotransmitter release.

Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Nefiracetam potentiates currents through various neuronal nAChRs.[21][22] This action is independent of the mechanisms of piracetam and aniracetam and is thought to contribute to its cognitive-enhancing effects by facilitating cholinergic neurotransmission.[23]

Effects on GABAergic and Glutamatergic Systems

Nefiracetam also influences both GABAergic and glutamatergic systems. It has a high affinity for GABA-A receptors and can enhance GABAergic transmission.[17] Additionally, it has been shown to potentiate NMDA receptor currents.[20]

Experimental Protocol: Synaptosome Preparation for Neurotransmitter Release Assays

This protocol allows for the study of how pyrrolidinone derivatives affect the release of neurotransmitters from isolated nerve terminals (synaptosomes).[23][24][25][26][27]

1. Synaptosome Preparation:

-

Homogenize brain tissue in an iso-osmotic sucrose solution.[24]

-

Use differential and density gradient centrifugation to isolate the synaptosome fraction, which contains sealed presynaptic terminals with functional machinery for neurotransmitter release.[24][26]

2. Loading with Radiolabeled Neurotransmitter:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA) to allow for its uptake into the synaptic vesicles.

3. Stimulation of Release:

-

Perfuse the loaded synaptosomes with a physiological buffer.

-

Induce neurotransmitter release by depolarization with a high concentration of potassium chloride (KCl).

4. Drug Application and Measurement of Release:

-

Apply the pyrrolidinone derivative of interest before or during depolarization to assess its effect on neurotransmitter release.

-

Collect the perfusate in fractions and measure the amount of radiolabeled neurotransmitter released using liquid scintillation counting.

Comparative Analysis and Future Directions

The pyrrolidinone derivatives represent a remarkable example of how a single chemical scaffold can be modified to target a variety of CNS mechanisms. Levetiracetam's specific interaction with SV2A provides a unique approach to seizure control, while the ampakines' modulation of AMPA receptors offers a pathway for cognitive enhancement. Nefiracetam's pleiotropic actions highlight the potential for developing drugs with broader therapeutic applications.

Future research in this field will likely focus on:

-

Elucidating the precise downstream signaling cascades initiated by levetiracetam's binding to SV2A.

-

Developing more selective ampakines with optimized kinetic profiles to maximize therapeutic benefits while minimizing potential side effects.

-

Further characterizing the complex pharmacology of compounds like nefiracetam to identify the key interactions responsible for their cognitive-enhancing and neuroprotective effects.

The continued exploration of pyrrolidinone derivatives holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Lynch, B., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. [Link]

-

Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Semantic Scholar. [Link]

-

Jin, R., Clark, S., Weeks, A. M., Dudman, J. T., Gouaux, E., & Partin, K. M. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027–9036. [Link]

-

Lynch, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. [Link]

-

Yoshii, M., & Watabe, S. (1994). Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels. PubMed. [Link]

-

Lynch, B., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

-

Narahashi, T., Moriguchi, S., Zhao, X., Marszalec, W., & Yeh, J. Z. (2004). [Facilitatory actions of the cognitive enhancer nefiracetam on neuronal Ca2+ channels and nicotinic ACh receptors: their intracellular signal transduction pathways]. PubMed. [Link]

-

Mori, M., Suzuki, T., & Yoshii, M. (1993). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). PubMed. [Link]

-

Noyer, M., Gillard, M., Matagne, A., Stöhr, T., & Fuks, B. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. PubMed. [Link]

-

Lynch, B. (2004). THE-BRAIN-BINDING-SITE-FOR-THE-ANTIEPILEPTIC-DRUG-LEVETIRACETAM-IS-THE-SYNAPTIC-VESICLE-PROTEIN-SV2A. American Epilepsy Society. [Link]

-

Yoshii, M., & Watabe, S. (1994). Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells. PubMed. [Link]

-

Narahashi, T., Moriguchi, S., Zhao, X., Marszalec, W., & Yeh, J. Z. (2003). Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels. ResearchGate. [Link]

-

Nagarajan, N., Quast, C., Boxall, A. R., Shahid, M., & Rosenmund, C. (2001). Mechanism and impact of allosteric AMPA receptor modulation by the AmpakineTM CX546. ResearchGate. [Link]

-

Arai, A. C., & Kessler, M. (2007). Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior. ResearchGate. [Link]

-

Shaffer, C. L., Daniels, R. N., & Maksay, G. (2018). Recovery from AMPA Receptor Potentiation by Ampakines. MDPI. [Link]

-

Giraudet, A. J., & Zholudeva, L. V. (2021). Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. PMC. [Link]

-

Nishizaki, T., Ikeuchi, Y., & Matsuoka, T. (1998). Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action. PubMed. [Link]

-

Martin, G. E., & Pabelick, C. M. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

-

Stefănescu, E., Petrovanu, M., Ciocoiu, I., Caproşu, M., & Bîcu, E. (1992). [The synthesis of new pyrrolidone derivatives with psychotropic action]. PubMed. [Link]

-

Więckowska, A., Szymańska, E., & Kieć-Kononowicz, K. (2021). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

-

Więckowska, A., Szymańska, E., & Kieć-Kononowicz, K. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. [Link]

-

Martin, G. E., & Pabelick, C. M. (2017). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [Link]

-

Wójtowicz, P., Chłopaś-Konowałek, A., & Nowicka, Z. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. PMC. [Link]

-

Kumar, A., Kumar, A., & Singh, S. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. PMC. [Link]

-

Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]

-

Wikipedia. (n.d.). Nefiracetam. Wikipedia. [Link]

-

Ryan, T. A., & Darios, F. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. PMC. [Link]

-

Watterson, L. R., Hood, L. E., & Sewalia, K. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

-

Aarde, S. M., Angrish, D., & Fitch, R. W. (2015). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. NIH. [Link]

-

Maze Engineers. (2018). Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

-

Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use? Springer Nature Experiments. [Link]

-

Nishizaki, T., Nomura, T., & Matsuoka, T. (1999). Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways. PubMed. [Link]

-

Ellefsen, K. L., & An, D. (2017). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

-

Sharma, B., & Singh, N. (2016). Piracetam Facilitates the Anti-Amnesic but not Anti-Diabetic Activity of Metformin in Experimentally Induced Type-2 Diabetic Encephalopathic Rats. PubMed Central. [Link]

-

Sharma, B., & Singh, N. (2016). Effects of combined treatment with heavy metals and piracetam on learning and memory in rats. ResearchGate. [Link]

Sources

- 1. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]

- 12. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 13. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Nefiracetam - Wikipedia [en.wikipedia.org]

- 18. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [Facilitatory actions of the cognitive enhancer nefiracetam on neuronal Ca2+ channels and nicotinic ACh receptors: their intracellular signal transduction pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Biological Activity of 1-(2-Aminoethyl)pyrrolidin-2-one

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one, a notable derivative of the versatile pyrrolidinone scaffold, presents a compelling case for further pharmacological investigation. While direct and extensive biological data for this specific molecule remains limited in publicly accessible literature, its structural attributes, shared with a class of compounds exhibiting a wide spectrum of bioactivities, suggest significant untapped potential. This technical guide provides a comprehensive overview of the known chemical properties and synthesis of this compound and extrapolates its potential biological activities based on the well-documented pharmacology of related N-substituted pyrrolidinone derivatives. We delve into hypothetical mechanisms of action, potential therapeutic applications in areas such as epilepsy, inflammation, and oncology, and provide detailed experimental protocols for researchers to systematically evaluate these possibilities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to stimulate and guide future research into the pharmacological profile of this intriguing molecule.

Introduction: The Pyrrolidinone Core and the Promise of this compound

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered lactam is a key structural feature in a variety of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile template for chemical modification.[2] Derivatives of pyrrolidinone have demonstrated a remarkable range of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3]

This compound, also known as N-(2-aminoethyl)-2-pyrrolidone, is a specific derivative that has primarily been utilized as a chemical intermediate in the synthesis of more complex molecules.[4] Its structure, featuring a reactive primary amine, makes it an ideal building block for creating diverse chemical libraries. Despite its frequent use in synthetic chemistry, a thorough investigation of its intrinsic biological activity has not been extensively reported. This guide aims to bridge this knowledge gap by providing a scientifically grounded exploration of its potential biological activities, drawing upon the established pharmacology of the broader pyrrolidinone class.

Synthesis and Chemical Properties